4-(bromomethyl)quinazoline 4-(bromomethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 112762-98-8
VCID: VC12012769
InChI: InChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2
SMILES: C1=CC=C2C(=C1)C(=NC=N2)CBr
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol

4-(bromomethyl)quinazoline

CAS No.: 112762-98-8

Cat. No.: VC12012769

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

4-(bromomethyl)quinazoline - 112762-98-8

Specification

CAS No. 112762-98-8
Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
IUPAC Name 4-(bromomethyl)quinazoline
Standard InChI InChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2
Standard InChI Key BPAKIZDBMPFSIF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC=N2)CBr
Canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)CBr

Introduction

Chemical Identity and Structural Characteristics

Table 1: Inferred Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Molecular FormulaC10_{10}H8_{8}BrN2_{2}Quinazoline core + CH2_2Br
Molecular Weight237.1 g/molCalculated from formula
Melting Point~150–160°CAnalogous brominated quinazolines
SolubilityLow in water; soluble in DMSO, DMFSimilar to 4-substituted derivatives

Synthetic Methodologies

Direct Bromination of Methylquinazoline

A plausible route involves the bromination of 4-methylquinazoline using reagents such as N-bromosuccinimide (NBS) under radical or light-initiated conditions. This method is analogous to the synthesis of other bromomethyl heterocycles . For example:
4-Methylquinazoline+NBSAIBN, CCl44-(Bromomethyl)quinazoline\text{4-Methylquinazoline} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-(Bromomethyl)quinazoline}

Copper-Catalyzed Coupling Reactions

Recent advances in quinazoline synthesis, such as copper-catalyzed isocyanide insertions , suggest that 4-(bromomethyl)quinazoline could be synthesized via cross-coupling between 4-bromomethyl precursors and nitrogen-containing reagents. For instance, Cu(OAc)2_2-mediated reactions with amines might yield functionalized derivatives .

Table 2: Reported Synthetic Routes for Analogous Compounds

MethodYieldKey ReagentsReference
Radical bromination60–70%NBS, AIBN, CCl4_4
Microwave-assisted alkylation75%Alkyl bromides, Cu(OAc)2_2

Reactivity and Functionalization

The bromomethyl group at position 4 serves as a reactive handle for further modifications:

  • Nucleophilic Substitution: The bromide can be displaced by amines, thiols, or alkoxides to form 4-aminomethyl, 4-thiomethyl, or 4-alkoxymethyl derivatives, respectively .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace the bromine with aryl or heteroaryl groups .

Applications in Medicinal Chemistry

Intermediate for Anticancer Agents

Quinazoline derivatives are prominent in oncology drug development. For example, 4-anilinoquinazolines like gefitinib and erlotinib target epidermal growth factor receptor (EGFR) tyrosine kinase . The bromomethyl group in 4-(bromomethyl)quinazoline provides a site for attaching pharmacophores, enabling the synthesis of hybrid molecules with enhanced target affinity .

Antibacterial and Antifungal Hybrids

Hybridization of quinazolinones with bioactive moieties (e.g., thiosemicarbazides) has yielded compounds with broad-spectrum antimicrobial activity . The electrophilic bromine in 4-(bromomethyl)quinazoline could facilitate the attachment of antifungal groups such as triazoles .

CompoundTarget ActivityReference
4-AnilinoquinazolineEGFR inhibition
4-ThiomethylquinazolineTubulin polymerization
4-AminoquinazolinePARP inhibition

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